Ac-YVAD-CMK

Description

Properties

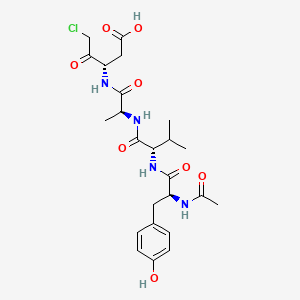

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-chloro-4-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33ClN4O8/c1-12(2)21(24(37)26-13(3)22(35)28-17(10-20(33)34)19(32)11-25)29-23(36)18(27-14(4)30)9-15-5-7-16(31)8-6-15/h5-8,12-13,17-18,21,31H,9-11H2,1-4H3,(H,26,37)(H,27,30)(H,28,35)(H,29,36)(H,33,34)/t13-,17-,18-,21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOUBHJRCKHLGFB-DGJUNBOTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)CCl)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)CCl)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33ClN4O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

541.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Ac-YVAD-CMK: A Technical Guide to a Potent Caspase-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-YVAD-CMK (N-Acetyl-L-tyrosyl-L-valyl-N-[(1S)-1-(carboxymethyl)-3-chloro-2-oxopropyl]-L-alaninamide) is a synthetic tetrapeptide that acts as a potent, selective, and irreversible inhibitor of caspase-1.[1][2][3] This chloromethyl ketone (CMK) derivative is an invaluable tool in the study of inflammatory pathways, particularly those mediated by the inflammasome. Its ability to specifically target caspase-1 allows for the detailed investigation of the downstream effects of this critical enzyme in processes such as cytokine maturation, pyroptosis, and various inflammatory diseases.[4][5] This technical guide provides an in-depth overview of the mechanism of action of Ac-YVAD-CMK, supported by quantitative data, experimental protocols, and detailed signaling pathway diagrams.

Mechanism of Action: Irreversible Inhibition of Caspase-1

The primary mechanism of action of Ac-YVAD-CMK lies in its ability to irreversibly bind to the active site of caspase-1, also known as Interleukin-1β Converting Enzyme (ICE).[3][6] The tetrapeptide sequence Tyr-Val-Ala-Asp (YVAD) mimics the natural cleavage site of pro-interleukin-1β (pro-IL-1β), which is a primary substrate for caspase-1.[1] This mimicry allows Ac-YVAD-CMK to be recognized and specifically targeted by the enzyme.

The irreversible inhibition is conferred by the chloromethyl ketone (CMK) group. Once Ac-YVAD-CMK enters the active site of caspase-1, the CMK group forms a covalent thioether bond with the cysteine residue in the catalytic domain of the enzyme. This covalent modification permanently inactivates the enzyme, thereby preventing it from processing its downstream substrates.

The inhibition of caspase-1 by Ac-YVAD-CMK has several critical downstream consequences:

-

Inhibition of Pro-inflammatory Cytokine Maturation: Activated caspase-1 is responsible for the cleavage of the precursor forms of interleukin-1β (pro-IL-1β) and interleukin-18 (pro-IL-18) into their mature, biologically active forms.[1] By inhibiting caspase-1, Ac-YVAD-CMK effectively blocks the production and release of these potent pro-inflammatory cytokines.[4][5]

-

Inhibition of Pyroptosis: Caspase-1 plays a central role in a pro-inflammatory form of programmed cell death called pyroptosis.[2][3] It cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and subsequent cell lysis and release of inflammatory contents. Ac-YVAD-CMK, by blocking caspase-1 activity, prevents GSDMD cleavage and thereby inhibits pyroptosis.[4]

-

Anti-inflammatory and Neuroprotective Effects: Through its inhibition of cytokine maturation and pyroptosis, Ac-YVAD-CMK exhibits significant anti-inflammatory and neuroprotective effects in various experimental models of diseases such as sepsis, intracerebral hemorrhage, and neurodegenerative disorders.[2][7][8]

Quantitative Data

The following table summarizes the available quantitative data for Ac-YVAD-CMK, providing insights into its potency and efficacy in different experimental settings.

| Parameter | Value | Species/Cell Type | Experimental Context | Reference |

| Ki (Inhibition Constant) | 0.8 nM | Human | Recombinant Caspase-1 | [8] |

| IC50 (Half Maximal Inhibitory Concentration) | ~50 µM | Mouse Myeloma Cells (Ag8) | TRAIL-induced apoptosis | [9] |

| IC50 (Half Maximal Inhibitory Concentration) | ~75 µM | Human Jurkat Cells | TRAIL-induced apoptosis | [9] |

| Effective Concentration (in vitro) | 10 µM | Human Umbilical Vein Endothelial Cells (HUVEC) | Inhibition of Caspase 1/4/5 | [4] |

| Effective Concentration (in vitro) | 40 µM | H4 cells and neurons | Neuroprotection against sevoflurane-induced injury | [10] |

| Effective Concentration (in vitro) | 40-80 µM | Activated microglia | Reduction of IL-1β and IL-18 expression | [2][4] |

| Effective Dose (in vivo) | 1 µ g/rat | Sprague-Dawley Rats | Intracerebral hemorrhage model | [4] |

| Effective Dose (in vivo) | 12.5 µmol/kg | Rats | Reduction of LPS-induced mortality | [2][8] |

| Effective Dose (in vivo) | 12.5 µmol/kg | Mice | Amelioration of sevoflurane-induced cognitive dysfunction | [10] |

| Effective Dose (in vivo) | 50-200 ng/mouse | CD-1 Mice | Intracerebral hemorrhage model | [11] |

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and its experimental application, the following diagrams have been generated using the DOT language.

Figure 1: Mechanism of Ac-YVAD-CMK Action.

Figure 2: In Vitro Inhibition Assay Workflow.

Figure 3: In Vivo Neuroprotection Model Workflow.

Detailed Experimental Protocols

The following are generalized protocols based on methodologies cited in the literature. Researchers should optimize these protocols for their specific experimental systems.

In Vitro Caspase-1 Inhibition Assay in THP-1 Macrophages

-

Cell Culture and Differentiation: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. Differentiate the monocytes into macrophages by treating with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

-

Priming: Prime the differentiated THP-1 macrophages with 100 ng/mL lipopolysaccharide (LPS) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.

-

Inhibitor Pre-treatment: Pre-incubate the primed cells with Ac-YVAD-CMK (e.g., 40 µM or 100 µM, dissolved in DMSO) for 1-5 hours.[12] Include a vehicle control (DMSO alone).

-

Inflammasome Activation: Stimulate the inflammasome by adding a second signal, such as 5 mM ATP for 30-60 minutes or 20 µM Nigericin for 1-2 hours.

-

Sample Collection: Collect the cell culture supernatant and lyse the cells for subsequent analysis.

-

Endpoint Analysis:

-

ELISA: Measure the concentration of mature IL-1β and IL-18 in the culture supernatant using commercially available ELISA kits.

-

Western Blot: Analyze cell lysates for the presence of the cleaved (active) form of caspase-1 (p20 subunit) and the N-terminal fragment of GSDMD.

-

LDH Assay: Measure the release of lactate dehydrogenase (LDH) into the supernatant as an indicator of pyroptotic cell death.

-

In Vivo Neuroprotection Study in a Mouse Model of Intracerebral Hemorrhage (ICH)

-

Animal Model: Induce intracerebral hemorrhage in adult male CD-1 mice via collagenase injection into the striatum.[11]

-

Drug Administration: Administer Ac-YVAD-CMK or vehicle (DMSO diluted in PBS) via intraventricular injection 20 minutes prior to the induction of ICH.[11] Dosages can range from a low dose of 50 ng/mouse to a high dose of 200 ng/mouse.[11]

-

Post-operative Care and Monitoring: Provide appropriate post-operative care and monitor the animals for neurological deficits at 24 and 72 hours post-surgery.

-

Behavioral Assessment: Evaluate neurological function using a battery of tests such as the 21-point scoring system, corner turn test, beam balance, and wire hanging tests.[11]

-

Tissue Collection and Analysis: At the designated time points, euthanize the animals and perfuse the brains.

-

Brain Edema Measurement: Determine the brain water content to assess edema.

-

Western Blotting: Homogenize the ipsilateral hemisphere and perform Western blot analysis for mature IL-1β, cleaved caspase-1, and other relevant proteins like MMP-9.[11] Use β-actin as a loading control.

-

Gelatin Zymography: Assess the activity of matrix metalloproteinases (e.g., MMP-9) in brain homogenates.[11]

-

-

Statistical Analysis: Analyze the data using appropriate statistical methods, such as one-way ANOVA followed by a post-hoc test, to determine the significance of the observed effects.[11]

Conclusion

Ac-YVAD-CMK is a cornerstone tool for researchers investigating the intricacies of the inflammasome and caspase-1 signaling. Its high selectivity and irreversible mechanism of action provide a robust method for dissecting the roles of caspase-1 in health and disease. The data and protocols presented in this guide offer a comprehensive resource for the effective utilization of Ac-YVAD-CMK in both in vitro and in vivo experimental settings, facilitating further discoveries in the fields of inflammation, immunology, and neuroscience.

References

- 1. invivogen.com [invivogen.com]

- 2. Ac-YVAD-CMK | IL Receptor | Caspase | Pyroptosis | TargetMol [targetmol.com]

- 3. adooq.com [adooq.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. medkoo.com [medkoo.com]

- 7. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. glpbio.com [glpbio.com]

- 9. Interleukin 1β-converting Enzyme Related Proteases/Caspases Are Involved in TRAIL-induced Apoptosis of Myeloma and Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ac-YVAD-cmk ameliorated sevoflurane-induced cognitive dysfunction and revised mitophagy impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ac-YVAD-CMK Decreases Blood–Brain Barrier Degradation by Inhibiting Caspase-1 Activation of Interleukin-1β in Intracerebral Hemorrhage Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Ac-YVAD-CMK: A Technical Guide to a Potent Caspase-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the function and application of Ac-YVAD-CMK, a highly selective and irreversible inhibitor of caspase-1. This document details its mechanism of action, presents key quantitative data, outlines experimental protocols for its use, and provides visual representations of relevant biological pathways and experimental workflows.

Introduction to Ac-YVAD-CMK

Ac-YVAD-CMK (Acetyl-L-tyrosyl-L-valyl-L-alanyl-N-[(1S)-3-chloro-1-(carboxymethyl)-2-oxopropyl]-L-alaninamide) is a synthetic tetrapeptide that acts as a potent and irreversible inhibitor of caspase-1, an enzyme also known as Interleukin-1β Converting Enzyme (ICE).[1] Its design is based on the preferred substrate recognition sequence of caspase-1, allowing it to specifically target and covalently modify the active site of the enzyme.[1] This inhibitory activity makes Ac-YVAD-CMK an invaluable tool for studying the roles of caspase-1 in inflammation, innate immunity, and programmed cell death pathways, particularly pyroptosis. Furthermore, it has shown therapeutic potential in various preclinical models of inflammatory diseases.

Mechanism of Action

Ac-YVAD-CMK functions as a suicide inhibitor. The peptide sequence (YVAD) mimics the natural cleavage site in pro-IL-1β, directing the inhibitor to the active site of caspase-1. The chloromethyl ketone (CMK) moiety then forms an irreversible covalent bond with a critical cysteine residue within the enzyme's catalytic domain. This covalent modification permanently inactivates the enzyme, thereby preventing it from processing its downstream substrates.

The primary consequence of caspase-1 inhibition by Ac-YVAD-CMK is the blockade of the inflammasome signaling pathway. Inflammasomes are multiprotein complexes that assemble in response to pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). This assembly leads to the auto-activation of pro-caspase-1. Activated caspase-1 is responsible for the proteolytic cleavage of pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, active forms.[1] Additionally, caspase-1 cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a lytic, pro-inflammatory form of cell death known as pyroptosis. By inhibiting caspase-1, Ac-YVAD-CMK effectively halts these downstream events, leading to potent anti-inflammatory and anti-pyroptotic effects.[1]

Caption: Covalent modification and inactivation of caspase-1 by Ac-YVAD-CMK.

Quantitative Data

The efficacy and selectivity of a pharmacological inhibitor are critical parameters for its application in research and drug development. The following tables summarize the key quantitative data for Ac-YVAD-CMK.

Table 1: Inhibitory Potency of Ac-YVAD-CMK

| Parameter | Value | Reference |

| Ki for Caspase-1 | 0.8 nM | [2][3] |

Table 2: Selectivity Profile of Ac-YVAD-CMK against Other Caspases

| Caspase Target | Ki (nM) | Reference |

| Caspase-1 | 0.8 | [3] |

| Caspase-3 | >10,000 | [3] |

| Caspase-4 | 362 | [3] |

| Caspase-5 | 163 | [3] |

Table 3: Physicochemical Properties of Ac-YVAD-CMK

| Property | Value | Reference |

| Synonyms | N-Ac-Tyr-Val-Ala-Asp-CMK, Acetyl-tyrosine-valine-alanine-aspartate-chloromethyl ketone | [1] |

| CAS Number | 178603-78-6 | [1] |

| Molecular Formula | C₂₄H₃₃ClN₄O₈ | [1] |

| Molecular Weight | 541.0 g/mol | [1] |

| Solubility | 50 mg/mL (92.4 mM) in DMSO | [1] |

| Purity | ≥97% (UHPLC) | [1] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing Ac-YVAD-CMK as a caspase-1 inhibitor.

In Vitro Caspase-1 Enzymatic Assay

This protocol describes a fluorometric assay to measure the enzymatic activity of purified caspase-1 and to determine the inhibitory effect of Ac-YVAD-CMK. The assay is based on the cleavage of the fluorogenic substrate Ac-YVAD-AFC, which releases free 7-amino-4-trifluoromethyl coumarin (AFC), a fluorescent molecule.[4][5][6]

Materials:

-

Recombinant active human caspase-1

-

Ac-YVAD-AFC substrate (1 mM stock in DMSO)[5]

-

Ac-YVAD-CMK inhibitor (stock solution in DMSO)

-

Caspase Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10% sucrose, 0.1% CHAPS, 10 mM DTT)

-

96-well black microplate

-

Fluorometric microplate reader with excitation at ~400 nm and emission at ~505 nm[4][5][6][7]

Procedure:

-

Prepare Reagents:

-

Thaw all reagents on ice.

-

Prepare a working solution of Ac-YVAD-AFC substrate by diluting the stock to the desired final concentration (e.g., 50 µM) in Caspase Assay Buffer.[5]

-

Prepare serial dilutions of Ac-YVAD-CMK in Caspase Assay Buffer to determine the IC50 value.

-

-

Assay Setup:

-

In a 96-well black microplate, add the following to triplicate wells:

-

Blank: 50 µL of Caspase Assay Buffer.

-

No Inhibitor Control: 45 µL of Caspase Assay Buffer and 5 µL of DMSO (or the same solvent used for the inhibitor).

-

Inhibitor Wells: 45 µL of the desired concentration of Ac-YVAD-CMK and 5 µL of DMSO.

-

-

-

Enzyme Addition:

-

Add 5 µL of diluted active caspase-1 to all wells except the blank.

-

-

Inhibitor Incubation:

-

Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.

-

-

Substrate Addition:

-

Initiate the reaction by adding 50 µL of the Ac-YVAD-AFC working solution to all wells. The final volume in each well should be 100 µL.

-

-

Measurement:

-

Data Analysis:

-

Subtract the blank fluorescence values from all other readings.

-

Calculate the rate of AFC production (slope of the fluorescence versus time curve).

-

Determine the percent inhibition for each concentration of Ac-YVAD-CMK relative to the no-inhibitor control.

-

Plot the percent inhibition against the inhibitor concentration and fit the data to a suitable model to calculate the IC50 value.

-

Caption: A stepwise workflow for the in vitro caspase-1 enzymatic assay.

Cell-Based Inflammasome Activation Assay in THP-1 Macrophages

This protocol details the induction of NLRP3 inflammasome activation in the human monocytic cell line THP-1 and its inhibition by Ac-YVAD-CMK.

Materials:

-

THP-1 cells

-

RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and 10 mM HEPES

-

Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)

-

Lipopolysaccharide (LPS) for priming

-

ATP or Nigericin for NLRP3 activation

-

Ac-YVAD-CMK

-

Sterile tissue culture plates (24- or 96-well)

-

ELISA kits for human IL-1β

-

LDH cytotoxicity assay kit

Procedure:

-

Cell Culture and Differentiation (Optional):

-

Culture THP-1 monocytes in complete RPMI-1640 medium.

-

To differentiate into macrophage-like cells, seed THP-1 cells at a density of 0.5 x 10⁶ cells/mL and treat with 50-100 ng/mL PMA for 24-48 hours. After differentiation, replace the medium with fresh, PMA-free medium and rest the cells for 24 hours.

-

-

Inhibitor Pre-treatment:

-

Seed the differentiated THP-1 cells in a 24- or 96-well plate.

-

Pre-treat the cells with various concentrations of Ac-YVAD-CMK (e.g., 10-100 µM) or vehicle (DMSO) for 1-2 hours.[9]

-

-

Priming (Signal 1):

-

Prime the cells by adding LPS to a final concentration of 100-500 ng/mL and incubate for 3-4 hours.[9]

-

-

Activation (Signal 2):

-

Activate the NLRP3 inflammasome by adding ATP (2-5 mM) for 30-60 minutes or Nigericin (10-20 µM) for 1-2 hours.[9]

-

-

Sample Collection:

-

After the activation step, carefully collect the cell culture supernatants.

-

Centrifuge the supernatants to remove any cell debris.

-

-

Endpoint Measurement:

-

IL-1β Secretion: Measure the concentration of mature IL-1β in the cell-free supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.

-

Pyroptosis (Cell Lysis): Measure the release of lactate dehydrogenase (LDH) into the supernatants using an LDH cytotoxicity assay kit as an indicator of pyroptosis.

-

-

Data Analysis:

-

Calculate the percentage of IL-1β secretion and LDH release in the inhibitor-treated groups relative to the vehicle-treated, inflammasome-activated control group.

-

Plot the results to determine the dose-dependent inhibitory effect of Ac-YVAD-CMK.

-

References

- 1. invivogen.com [invivogen.com]

- 2. glpbio.com [glpbio.com]

- 3. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Caspase-1 Substrate (Ac-YVAD-AFC) [1mM], Fluorometric – Cepham Life Sciences [cephamlsi.com]

- 5. abcam.cn [abcam.cn]

- 6. apexbt.com [apexbt.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. researchgate.net [researchgate.net]

Ac-YVAD-CMK: A Technical Guide to its Role in Inflammasome Pathway Inhibition

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the selective and irreversible caspase-1 inhibitor, Ac-YVAD-CMK. It details its mechanism of action, its profound effects on the inflammasome signaling pathway, and provides structured data and experimental protocols for its application in research and drug development.

Introduction to Ac-YVAD-CMK

Ac-YVAD-CMK (Acetyl-Tyrosyl-Valyl-Alanyl-Aspartyl-chloromethylketone) is a synthetic tetrapeptide that acts as a potent and irreversible inhibitor of caspase-1.[1] Its design is based on the substrate recognition sequence of caspase-1, allowing it to specifically target and covalently bind to the active site of this critical inflammatory enzyme.[1] By inhibiting caspase-1, Ac-YVAD-CMK effectively blocks the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18, and prevents pyroptosis, a form of inflammatory cell death.[1][2] These properties make Ac-YVAD-CMK an invaluable tool for studying the inflammasome pathway and a potential therapeutic agent for a range of inflammatory diseases.

Mechanism of Action: Targeting the Core of the Inflammasome

The inflammasome is a multi-protein complex that plays a central role in the innate immune response to pathogens and cellular stress. Its activation leads to the autocatalytic cleavage and activation of pro-caspase-1 into its active form, caspase-1.

Ac-YVAD-CMK exerts its inhibitory effect by mimicking the natural substrate of caspase-1. The chloromethylketone (CMK) moiety forms a covalent thioether bond with the cysteine residue in the catalytic site of caspase-1, leading to its irreversible inactivation.[1] This targeted inhibition prevents the downstream cleavage of pro-inflammatory cytokines and the pore-forming protein Gasdermin D (GSDMD), thereby halting the inflammatory cascade.

Below is a diagram illustrating the canonical NLRP3 inflammasome pathway and the inhibitory action of Ac-YVAD-CMK.

References

Ac-YVAD-CMK: A Technical Guide to Target Specificity and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the target specificity of Ac-YVAD-CMK, a widely utilized inhibitor in inflammation and cell death research. This document details its mechanism of action, inhibitory profile, and key experimental applications, offering valuable insights for researchers in immunology, oncology, and neurobiology.

Introduction

Ac-YVAD-CMK (N-Acetyl-L-tyrosyl-L-valyl-N'-[(1S)-3-chloro-1-(carboxymethyl)-2-oxopropyl]-L-alaninamide) is a synthetic tetrapeptide that acts as a potent, irreversible inhibitor of caspase-1.[1][2] Its design is based on the preferred cleavage sequence of caspase-1, Tyr-Val-Ala-Asp (YVAD), found in its primary substrate, pro-interleukin-1β (pro-IL-1β).[1][2] The chloromethyl ketone (CMK) moiety forms a covalent bond with the active site cysteine of the enzyme, leading to its irreversible inactivation.[3] Due to its high selectivity for caspase-1, Ac-YVAD-CMK has become an indispensable tool for investigating the inflammasome signaling pathway, pyroptosis, and the role of inflammatory caspases in various physiological and pathological processes.

Mechanism of Action

Ac-YVAD-CMK functions as a suicide inhibitor. The YVAD tetrapeptide sequence directs the inhibitor to the active site of caspase-1. Upon binding, the chloromethyl ketone group reacts with the cysteine residue in the catalytic site of the enzyme, forming a stable thioether bond. This covalent modification permanently blocks the enzyme's catalytic activity, preventing it from processing its downstream substrates.

Target Specificity: Quantitative Data

The specificity of a pharmacological inhibitor is paramount for the accurate interpretation of experimental results. Ac-YVAD-CMK exhibits a high degree of selectivity for caspase-1 over other caspases, particularly the apoptotic effector caspase-3. This selectivity is crucial for dissecting the distinct roles of inflammatory and apoptotic caspases.

| Target Enzyme | Inhibitory Constant (Ki) | IC50 | Reference(s) |

| Caspase-1 | 0.8 nM | - | [1][4] |

| Caspase-3 | >10,000 nM | - | [4] |

| Caspase-4 | 362 nM | - | [4] |

| Caspase-5 | 163 nM | - | [4] |

| TRAIL-induced Apoptosis | - | ~50-75 µM | [5] |

Signaling Pathways and Experimental Workflows

The Canonical NLRP3 Inflammasome Pathway

Ac-YVAD-CMK is a cornerstone in the study of the inflammasome, a multiprotein complex that activates caspase-1 in response to a variety of stimuli. The NLRP3 inflammasome is one of the most well-characterized inflammasomes and its activation is a key event in the innate immune response.

References

- 1. glpbio.com [glpbio.com]

- 2. invivogen.com [invivogen.com]

- 3. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Interleukin 1β-converting Enzyme Related Proteases/Caspases Are Involved in TRAIL-induced Apoptosis of Myeloma and Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

Ac-YVAD-CMK: A Technical Guide to its Impact on IL-1β and IL-18 Processing

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of Ac-YVAD-CMK, a pivotal tool in inflammation research. We will explore its mechanism of action, its specific and quantitative impact on the processing of key pro-inflammatory cytokines, Interleukin-1β (IL-1β) and Interleukin-18 (IL-18), and provide detailed experimental protocols for studying these effects.

Core Mechanism of Action: Inhibition of Caspase-1

Ac-YVAD-CMK (Acetyl-Tyrosyl-Valyl-Alanyl-Aspartyl-chloromethyl ketone) is a potent, selective, and irreversible inhibitor of Caspase-1.[1][2] Caspase-1, formerly known as Interleukin-1 Converting Enzyme (ICE), is a cysteine protease that plays a central role in the innate immune response.[1][3] Its primary function is to process the inactive precursor forms of IL-1β and IL-18 (pro-IL-1β and pro-IL-18) into their mature, biologically active forms.[3][4]

This processing is initiated by the assembly of intracellular multi-protein complexes called inflammasomes (e.g., NLRP3, NLRC4, AIM2).[4][5] Upon activation by various pathogenic or endogenous danger signals, inflammasomes recruit and activate pro-caspase-1 through proximity-induced autoproteolysis.[3][6] The active Caspase-1 then cleaves its downstream substrates, leading to the secretion of mature IL-1β and IL-18, which orchestrate a potent pro-inflammatory response.[3][4]

Ac-YVAD-CMK is a synthetic tetrapeptide designed to mimic the Caspase-1 cleavage site in pro-IL-1β (YVHD).[1] The chloromethyl ketone (CMK) moiety forms a covalent thioether bond with the cysteine residue in the catalytic site of Caspase-1, leading to its irreversible inactivation.[7] By blocking Caspase-1 activity, Ac-YVAD-CMK effectively prevents the maturation and subsequent release of both IL-1β and IL-18, making it an invaluable inhibitor for studying inflammasome-dependent inflammatory pathways.[8][9][10]

References

- 1. invivogen.com [invivogen.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Caspase 1 - Wikipedia [en.wikipedia.org]

- 4. The Inflammasome: A Caspase-1 Activation Platform Regulating Immune Responses and Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The intricate biophysical puzzle of caspase-1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Caspase-1-Inhibitor AC-YVAD-CMK Inhibits Pyroptosis and Ameliorates Acute Kidney Injury in a Model of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The caspase-1 inhibitor AC-YVAD-CMK attenuates acute gastric injury in mice: involvement of silencing NLRP3 inflammasome activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

The Use of Ac-YVAD-CMK in Inflammasome Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammasomes are multi-protein complexes that play a critical role in the innate immune system by initiating inflammatory responses.[1] A key event in inflammasome activation is the activation of caspase-1, a cysteine protease responsible for the maturation of pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18, and the induction of a pro-inflammatory form of cell death known as pyroptosis.[2][3] Ac-YVAD-CMK (N-Acetyl-L-tyrosyl-L-valyl-N-[(1S)-1-(carboxymethyl)-3-chloro-2-oxopropyl]-L-alaninamide) is a potent and irreversible inhibitor of caspase-1, making it an invaluable tool for studying inflammasome signaling pathways and for the development of novel anti-inflammatory therapeutics.[2][4] This guide provides an in-depth overview of the basic principles and methodologies for using Ac-YVAD-CMK in inflammasome research.

Mechanism of Action and Specificity

Ac-YVAD-CMK is a synthetic tetrapeptide that mimics the caspase-1 cleavage site in pro-IL-1β (YVHD).[2] Its chloromethyl ketone (CMK) group forms a covalent bond with the active site cysteine of caspase-1, leading to its irreversible inhibition.[5] This targeted mechanism makes Ac-YVAD-CMK a highly selective inhibitor of caspase-1. While it is a potent inhibitor of caspase-1, it has been reported to be a weak inhibitor of the human paralogs, caspase-4 and caspase-5.[2][6]

Core Applications in Inflammasome Research

Ac-YVAD-CMK is widely used to:

-

Investigate the role of caspase-1 in various inflammatory models: By inhibiting caspase-1, researchers can determine its contribution to cytokine release, pyroptosis, and overall inflammatory responses.

-

Validate the involvement of the inflammasome pathway: Inhibition of caspase-1 dependent effects with Ac-YVAD-CMK provides strong evidence for the involvement of an inflammasome in a given biological process.

-

Screen for potential anti-inflammatory compounds: Ac-YVAD-CMK can be used as a positive control when screening for new molecules that target the inflammasome pathway.

-

Elucidate the mechanisms of pyroptosis: As pyroptosis is a caspase-1-dependent process, Ac-YVAD-CMK is crucial for studying the molecular machinery of this form of cell death.[7][8]

Data Presentation: Quantitative Parameters for Ac-YVAD-CMK Usage

The following tables summarize key quantitative data for the application of Ac-YVAD-CMK in both in vitro and in vivo experimental settings.

| Parameter | Value | Reference |

| Synonyms | N-Ac-Tyr-Val-Ala-Asp-CMK, Caspase-1 Inhibitor II | [4][7] |

| CAS Number | 178603-78-6 | [2] |

| Molecular Formula | C₂₄H₃₃ClN₄O₈ | [2] |

| Molecular Weight | 540.99 g/mol | [7] |

| Purity | ≥ 97% (UHPLC) | [2] |

| Inhibitor Constant (Ki) for Caspase-1 | 0.8 nM | [4] |

| Experimental System | Recommended Concentration/Dose | Notes | Reference |

| Cell Culture Assays | 0.1–30 µg/ml (0.18 - 55.5 µM) | Effective concentrations can vary depending on the cell type and stimulation conditions. | [2] |

| Microglia Cells (in vitro) | 40 µM or 80 µM | Pre-incubation for 1 hour before stimulation. | [4][7] |

| THP-1 Macrophages (in vitro) | 40 µM and 100 µM | Pre-incubation for 5 hours before stimulation. | [9] |

| HUVEC Cells (in vitro) | 10 µM | Pre-treatment for 1 hour before stimulation. | [7] |

| Mice (in vivo, i.p.) | 12.5 µmol/kg | Administered before and during the experiment. | [6][10] |

| Rats (in vivo, i.c.v.) | 1 µ g/rat | Injected into the left lateral ventricle. | [7] |

| Rats (in vivo, i.p.) | 12.5 mM/kg | Pretreatment significantly reduced endotoxin-induced mortality. | [4] |

Experimental Protocols

In Vitro Inhibition of Inflammasome Activation in Macrophages

This protocol provides a general framework for using Ac-YVAD-CMK to inhibit inflammasome activation in cultured macrophages (e.g., THP-1 or primary bone marrow-derived macrophages).

Materials:

-

Ac-YVAD-CMK

-

DMSO (for stock solution preparation)

-

Cell culture medium

-

Macrophages (e.g., PMA-differentiated THP-1 cells)

-

Inflammasome activators (e.g., LPS and ATP, or Nigericin)

-

Reagents for downstream analysis (e.g., ELISA kits for IL-1β, LDH assay for pyroptosis)

Protocol:

-

Prepare Ac-YVAD-CMK Stock Solution: Dissolve Ac-YVAD-CMK in sterile DMSO to a stock concentration of 10-50 mM. Store aliquots at -20°C or -80°C.[7]

-

Cell Seeding: Seed macrophages in appropriate culture plates and allow them to adhere overnight.

-

Priming (Signal 1): For NLRP3 inflammasome activation, prime the cells with Lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 3-4 hours. This step upregulates the expression of pro-IL-1β and NLRP3.

-

Inhibitor Pre-treatment: Dilute the Ac-YVAD-CMK stock solution in fresh cell culture medium to the desired final concentration (e.g., 10-100 µM). Remove the LPS-containing medium and add the medium with Ac-YVAD-CMK. Incubate for 1-5 hours.[4][9]

-

Inflammasome Activation (Signal 2): Add the inflammasome activator (e.g., 5 mM ATP for 30-60 minutes or 20 µM Nigericin for 1-2 hours) directly to the wells containing the inhibitor.

-

Sample Collection:

-

Supernatant: Collect the cell culture supernatant to measure the release of IL-1β and IL-18 by ELISA, and to assess pyroptosis via an LDH assay.

-

Cell Lysate: Lyse the cells to analyze protein expression or caspase-1 activity.

-

-

Downstream Analysis: Perform ELISA, LDH assay, Western blotting for cleaved caspase-1 and GSDMD, or other relevant assays.

In Vivo Inhibition of Inflammasome Activation in a Mouse Model of Sepsis

This protocol outlines a general procedure for administering Ac-YVAD-CMK in a mouse model of sepsis induced by cecal ligation and puncture (CLP).

Materials:

-

Ac-YVAD-CMK

-

Vehicle (e.g., DMSO and PBS)

-

C57BL/6 mice

-

Surgical instruments for CLP

-

Reagents for sample collection and analysis

Protocol:

-

Prepare Ac-YVAD-CMK for Injection: Dissolve Ac-YVAD-CMK in a vehicle suitable for in vivo administration (e.g., 1:9 v/v DMSO:PBS).[10]

-

Animal Grouping: Randomly divide mice into experimental groups (e.g., Sham, CLP + Vehicle, CLP + Ac-YVAD-CMK).

-

Inhibitor Administration: Administer Ac-YVAD-CMK (e.g., 12.5 µmol/kg) via intraperitoneal (i.p.) injection 1 hour before the CLP surgery.[11]

-

CLP Surgery: Perform the cecal ligation and puncture surgery to induce sepsis in the CLP groups. The sham group undergoes a similar surgical procedure without ligation and puncture.

-

Post-operative Care and Monitoring: Provide appropriate post-operative care and monitor the animals for signs of sepsis.

-

Sample Collection: At a predetermined time point (e.g., 24 hours post-CLP), collect blood and tissues (e.g., kidney, liver, lung) for analysis.

-

Downstream Analysis: Measure serum levels of inflammatory cytokines (IL-1β, IL-18, TNF-α, IL-6) by ELISA.[12] Analyze tissue homogenates for the expression of inflammasome components (NLRP3, cleaved caspase-1) and markers of tissue injury.[12][13]

Mandatory Visualizations

Inflammasome Signaling Pathway and Inhibition by Ac-YVAD-CMK

Caption: Inflammasome signaling pathway inhibited by Ac-YVAD-CMK.

General Experimental Workflow for In Vitro Inflammasome Inhibition

Caption: Workflow for in vitro inflammasome inhibition studies.

Conclusion

Ac-YVAD-CMK is an indispensable tool for dissecting the complexities of inflammasome biology. Its high specificity and irreversible mode of action allow for the confident interrogation of caspase-1's role in health and disease. By following well-defined experimental protocols and understanding its mechanism of action, researchers can effectively utilize Ac-YVAD-CMK to advance our understanding of inflammatory processes and contribute to the development of novel therapeutic strategies.

References

- 1. Inflammasome - Wikipedia [en.wikipedia.org]

- 2. invivogen.com [invivogen.com]

- 3. The Inflammasome: A Caspase-1 Activation Platform Regulating Immune Responses and Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. glpbio.com [glpbio.com]

- 5. researchgate.net [researchgate.net]

- 6. ≥95% (HPLC), selective caspase-1 inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. adooq.com [adooq.com]

- 9. researchgate.net [researchgate.net]

- 10. The caspase-1 inhibitor AC-YVAD-CMK attenuates acute gastric injury in mice: involvement of silencing NLRP3 inflammasome activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ac-YVAD-cmk ameliorated sevoflurane-induced cognitive dysfunction and revised mitophagy impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Caspase-1-Inhibitor AC-YVAD-CMK Inhibits Pyroptosis and Ameliorates Acute Kidney Injury in a Model of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Ac-YVAD-CMK: A Technical Guide to a Potent Caspase-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of N-Acetyl-L-tyrosyl-L-valyl-N-[(1S)-1-(carboxymethyl)-3-chloro-2-oxopropyl]-L-alaninamide, commonly known as Ac-YVAD-CMK. This tetrapeptide chloromethyl ketone is a highly selective and irreversible inhibitor of caspase-1, a key enzyme in inflammatory and cell death pathways. This guide details its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols, serving as a valuable resource for researchers in the fields of inflammation, apoptosis, and drug discovery.

Chemical Structure and Physicochemical Properties

Ac-YVAD-CMK is a synthetic peptide designed to mimic the cleavage site of pro-interleukin-1β (pro-IL-1β) by caspase-1.[1] Its structure allows it to specifically target and covalently bind to the active site of caspase-1, leading to irreversible inhibition.

Table 1: Chemical and Physicochemical Properties of Ac-YVAD-CMK

| Property | Value | Reference |

| Chemical Formula | C₂₄H₃₃ClN₄O₈ | [2][3] |

| Molecular Weight | 540.99 g/mol | [3][4] |

| CAS Number | 178603-78-6 | [2][3] |

| Appearance | White to off-white powder | [3] |

| Purity | ≥95% (HPLC) | [3] |

| IUPAC Name | N-acetyl-L-tyrosyl-L-valyl-N-[(1S)-1-(carboxymethyl)-3-chloro-2-oxo-propyl]-L-alaninamide | [2] |

| SMILES String | CC(C)--INVALID-LINK----INVALID-LINK--cc1)NC(C)=O)C(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--=O)C(=O)CCl | [3] |

| InChI Key | UOUBHJRCKHLGFB-DGJUNBOTSA-N | [3] |

| Solubility | DMSO (Slightly, Sonicated), Methanol (Slightly, Heated, Sonicated) | [5] |

| DMF: 10 mg/ml; DMSO: 20 mg/ml; PBS (pH 7.2): 0.25 mg/ml | [6] | |

| Storage | Store at -20°C. The reconstituted product is stable for up to 6 months at -20°C. | [4] |

Mechanism of Action and Inhibitory Activity

Ac-YVAD-CMK is a potent and irreversible inhibitor of caspase-1, also known as Interleukin-1β Converting Enzyme (ICE).[1][2][7] Caspase-1 is a cysteine protease that plays a critical role in the inflammatory response by cleaving the precursor forms of the pro-inflammatory cytokines IL-1β and IL-18 into their active forms.[1] The chloromethyl ketone moiety of Ac-YVAD-CMK forms a covalent bond with the cysteine residue in the active site of caspase-1, leading to its irreversible inactivation.[8]

Table 2: Inhibitory Activity of Ac-YVAD-CMK

| Target | Inhibition Constant (Ki) | Reference |

| Caspase-1 | 0.8 nM | [9] |

By inhibiting caspase-1, Ac-YVAD-CMK effectively blocks the maturation and secretion of IL-1β and IL-18, thereby suppressing inflammatory responses.[4][10] Furthermore, Ac-YVAD-CMK has been shown to inhibit pyroptosis, a form of pro-inflammatory programmed cell death that is dependent on caspase-1 activation.[4][11]

Signaling Pathway: The NLRP3 Inflammasome and Pyroptosis

Ac-YVAD-CMK exerts its effects by intervening in the canonical inflammasome pathway. The NLRP3 inflammasome is a multiprotein complex that, upon activation by various stimuli, recruits and activates pro-caspase-1. Activated caspase-1 then proceeds to cleave pro-IL-1β and pro-IL-18, as well as Gasdermin D (GSDMD). The N-terminal fragment of cleaved GSDMD forms pores in the cell membrane, leading to the release of mature cytokines and ultimately, pyroptotic cell death. Ac-YVAD-CMK directly inhibits the enzymatic activity of caspase-1, thus halting this entire cascade.[12][13][14]

Caption: NLRP3 inflammasome pathway and the inhibitory action of Ac-YVAD-CMK.

Experimental Protocols

Caspase-1 Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits and published research.[15][16][17] It measures caspase-1 activity by detecting the cleavage of a specific fluorogenic substrate.

Materials:

-

Cell lysate or purified caspase-1

-

Ac-YVAD-CMK (for inhibitor control)

-

Caspase Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)

-

Caspase-1 substrate (e.g., Ac-YVAD-AFC or Ac-YVAD-pNA)

-

96-well black microplate

-

Fluorometer or spectrophotometer

Procedure:

-

Sample Preparation: Prepare cell lysates by homogenizing cells or tissues in a suitable lysis buffer on ice. Centrifuge to remove cellular debris and collect the supernatant. Determine the protein concentration of the lysate.

-

Inhibitor Treatment (Control): For inhibitor control wells, pre-incubate the cell lysate with Ac-YVAD-CMK (e.g., 10 µM final concentration) for 30 minutes at 37°C.

-

Assay Reaction: In a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well. Add 50 µL of 2x Caspase Assay Buffer.

-

Substrate Addition: Add 5 µL of the caspase-1 substrate (e.g., 1 mM stock solution) to each well.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measurement: Measure the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm for AFC-based substrates, or absorbance at 405 nm for pNA-based substrates.

-

Data Analysis: Compare the fluorescence/absorbance of the treated samples to the untreated controls to determine the level of caspase-1 inhibition.

Caption: Experimental workflow for a fluorometric caspase-1 activity assay.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[18][19][20][21] This protocol describes its use to evaluate the effect of Ac-YVAD-CMK on cell viability, often in the context of inducing or inhibiting pyroptosis.

Materials:

-

Cells in culture

-

Ac-YVAD-CMK

-

Cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well clear microplate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁵ cells/well and incubate overnight to allow for attachment.

-

Treatment: Treat the cells with varying concentrations of Ac-YVAD-CMK and/or other stimuli (e.g., LPS to induce pyroptosis) for the desired time period (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

MTT Addition: After the treatment period, remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Caption: Workflow for assessing cell viability using the MTT assay.

Conclusion

Ac-YVAD-CMK is an indispensable tool for researchers investigating the roles of caspase-1 in inflammation and programmed cell death. Its high selectivity and irreversible mode of action make it a robust inhibitor for both in vitro and in vivo studies. This guide provides the foundational technical information required for the effective utilization of Ac-YVAD-CMK in a research setting. It is imperative for investigators to optimize the described protocols for their specific experimental systems to ensure accurate and reproducible results.

References

- 1. invivogen.com [invivogen.com]

- 2. medkoo.com [medkoo.com]

- 3. Ac-YVAD-cmk = 95 HPLC 178603-78-6 [sigmaaldrich.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. AC-YVAD-CMK CAS#: 178603-78-6 [amp.chemicalbook.com]

- 6. caymanchem.com [caymanchem.com]

- 7. adooq.com [adooq.com]

- 8. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. glpbio.com [glpbio.com]

- 10. selleckchem.com [selleckchem.com]

- 11. AC-YVAD-CMK Inhibits Pyroptosis and Improves Functional Outcome after Intracerebral Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The caspase-1 inhibitor AC-YVAD-CMK attenuates acute gastric injury in mice: involvement of silencing NLRP3 inflammasome activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The caspase-1 inhibitor AC-YVAD-CMK attenuates acute gastric injury in mice: involvement of silencing NLRP3 inflammasome activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. abcam.com [abcam.com]

- 17. Caspase 1 Activity Assay Kit(Colorimetric Method) - Elabscience® [elabscience.com]

- 18. texaschildrens.org [texaschildrens.org]

- 19. researchgate.net [researchgate.net]

- 20. MTT (Assay protocol [protocols.io]

- 21. MTT assay protocol | Abcam [abcam.com]

Methodological & Application

Application Notes and Protocols for In Vivo Administration of Ac-YVAD-CMK in Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of Ac-YVAD-CMK, a selective and irreversible inhibitor of caspase-1, in mouse models. The information detailed below is intended to guide researchers in designing and executing experiments to investigate the therapeutic potential of Ac-YVAD-CMK in various disease models.

Ac-YVAD-CMK is a tetrapeptide that effectively blocks the activation of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18 by inhibiting caspase-1.[1] This inhibitory action makes it a valuable tool for studying inflammatory processes and for developing potential treatments for a range of conditions, including neurological damage, sepsis, and acute organ injury.

Data Presentation: Quantitative Administration Protocols

The following tables summarize the dosages, administration routes, and experimental contexts for Ac-YVAD-CMK administration in mice as reported in various studies.

| Mouse Model | Strain | Dosage | Administration Route | Timing of Administration | Key Findings |

| Intracerebral Hemorrhage (ICH) | CD-1 | 50 ng/mouse (low dose), 200 ng/mouse (high dose) | Intracerebroventricular (ICV) | 20 minutes before ICH induction | Reduced brain edema and improved neurological function.[2][3] |

| Sepsis-induced Acute Kidney Injury | C57BL/6 | Not specified, but used a CLP model | Intraperitoneal (i.p.) | Not specified | Attenuated renal injury by inhibiting pyroptosis.[4] |

| Sevoflurane-induced Cognitive Dysfunction | Aged mice | 12.5 µmol/kg | Intraperitoneal (i.p.) | 1 hour before sevoflurane exposure | Ameliorated cognitive dysfunction and mitophagy impairment.[5] |

| Acute Gastric Injury | C57BL/6 | 1.25, 6.25, and 12.5 µmol/kg | Not specified | Before cold-restraint stress or ethanol induction | Protected against gastric injury by reducing inflammation and apoptosis.[6][7] |

| Lipopolysaccharide (LPS)-induced Acute Lung Injury | C57BL/6 | Not specified | Intraperitoneal (i.p.) | 1 hour before LPS administration | Reduced lung injury by inhibiting alveolar macrophage pyroptosis.[8] |

Experimental Protocol: Intraperitoneal Administration of Ac-YVAD-CMK in a Mouse Model of Systemic Inflammation

This protocol provides a detailed methodology for administering Ac-YVAD-CMK in a mouse model of lipopolysaccharide (LPS)-induced systemic inflammation.

Materials:

-

Ac-YVAD-CMK (powder)

-

Dimethyl sulfoxide (DMSO)

-

Sterile Phosphate-Buffered Saline (PBS)

-

Lipopolysaccharide (LPS) from E. coli

-

Male C57BL/6 mice (8-10 weeks old)

-

Sterile syringes and needles (27-30 gauge)

-

Animal scale

-

Appropriate personal protective equipment (PPE)

Procedure:

-

Animal Acclimation: House mice in a controlled environment (12-hour light/dark cycle, 22-24°C) with ad libitum access to food and water for at least one week before the experiment.

-

Preparation of Ac-YVAD-CMK Solution:

-

On the day of the experiment, prepare a stock solution of Ac-YVAD-CMK by dissolving it in DMSO.

-

Further dilute the stock solution with sterile PBS to the final desired concentration. The final concentration of DMSO should be kept to a minimum (typically <1%) to avoid solvent toxicity.

-

For example, to achieve a dose of 12.5 µmol/kg in a 25g mouse with an injection volume of 100 µL, the final concentration of the Ac-YVAD-CMK solution would need to be calculated accordingly.

-

-

Animal Grouping and Dosing:

-

Randomly assign mice to experimental groups (e.g., Vehicle control, LPS only, LPS + Ac-YVAD-CMK).

-

Weigh each mouse to accurately calculate the injection volume.

-

Administer the prepared Ac-YVAD-CMK solution or vehicle (DMSO/PBS) via intraperitoneal (i.p.) injection. A typical pre-treatment time is 1 hour before the inflammatory challenge.[5][8]

-

-

Induction of Inflammation:

-

Prepare a solution of LPS in sterile PBS.

-

One hour after the Ac-YVAD-CMK or vehicle administration, induce systemic inflammation by injecting LPS intraperitoneally.

-

-

Monitoring and Sample Collection:

-

Monitor the mice for clinical signs of inflammation and distress according to approved animal care protocols.

-

At a predetermined time point post-LPS injection (e.g., 16 hours), euthanize the mice.[8]

-

Collect blood and tissues (e.g., lungs, kidneys, spleen) for downstream analysis (e.g., cytokine measurement, histology, Western blotting).

-

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of Ac-YVAD-CMK and a typical experimental workflow.

Caption: Mechanism of action of Ac-YVAD-CMK in inhibiting the Caspase-1 pathway.

Caption: A typical experimental workflow for in vivo studies with Ac-YVAD-CMK.

References

- 1. invivogen.com [invivogen.com]

- 2. Ac-YVAD-CMK Decreases Blood–Brain Barrier Degradation by Inhibiting Caspase-1 Activation of Interleukin-1β in Intracerebral Hemorrhage Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ac-YVAD-CMK Decreases Blood-Brain Barrier Degradation by Inhibiting Caspase-1 Activation of Interleukin-1β in Intracerebral Hemorrhage Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Caspase-1-Inhibitor AC-YVAD-CMK Inhibits Pyroptosis and Ameliorates Acute Kidney Injury in a Model of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ac-YVAD-cmk ameliorated sevoflurane-induced cognitive dysfunction and revised mitophagy impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The caspase-1 inhibitor AC-YVAD-CMK attenuates acute gastric injury in mice: involvement of silencing NLRP3 inflammasome activities [pubmed.ncbi.nlm.nih.gov]

- 7. The caspase-1 inhibitor AC-YVAD-CMK attenuates acute gastric injury in mice: involvement of silencing NLRP3 inflammasome activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of Alveolar Macrophage Pyroptosis Reduces Lipopolysaccharide-induced Acute Lung Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Ac-YVAD-CMK for Caspase-1 Inhibition

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Ac-YVAD-CMK, a highly selective and irreversible inhibitor of caspase-1. This document outlines the mechanism of action, recommended working concentrations, and detailed protocols for in vitro and in vivo applications.

Introduction

Ac-YVAD-CMK (N-acetyl-L-tyrosyl-L-valyl-N-[(1S)-1-(carboxymethyl)-3-chloro-2-oxopropyl]-L-alaninamide) is a synthetic tetrapeptide that acts as a potent and irreversible inhibitor of caspase-1, also known as Interleukin-1β Converting Enzyme (ICE).[1][2][3] Caspase-1 is a critical cysteine protease that plays a central role in the inflammatory response.[4][5] Its activation, primarily within a multiprotein complex called the inflammasome, leads to the proteolytic maturation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18), as well as the cleavage of Gasdermin D (GSDMD), which induces a form of inflammatory cell death known as pyroptosis.[1][5] By specifically targeting caspase-1, Ac-YVAD-CMK serves as a valuable tool for investigating the role of the inflammasome in various physiological and pathological processes and holds potential as a therapeutic agent for inflammatory diseases.[3][6][7]

Mechanism of Action

Ac-YVAD-CMK is a peptide sequence designed to mimic the cleavage site of pro-IL-1β recognized by caspase-1.[1] The chloromethyl ketone (CMK) group forms a covalent bond with the active site of caspase-1, leading to its irreversible inhibition.[2] This targeted inhibition prevents the downstream processing of pro-IL-1β and pro-IL-18 into their active forms and blocks the induction of pyroptosis.[1][3][7][8]

Quantitative Data Summary

The effective concentration of Ac-YVAD-CMK can vary depending on the cell type, experimental conditions, and the specific research question. The following tables summarize the recommended concentration ranges from various sources.

In Vitro Applications

| Application | Cell Type | Recommended Concentration | Notes | Reference |

| General Cell Culture | Various | 0.1–30 µg/mL | A general starting range for cell-based assays. | [1] |

| Caspase-1 Inhibition | Microglia | 20, 40, 80 µM | Effective in reducing IL-1β and IL-18 expression.[9] 40 µM significantly reduced caspase-1 (p20) levels.[9] | [9] |

| Apoptosis Inhibition | Jurkat (human leukemia) | IC50 of ~50 µM | Maximal inhibition observed at 200 µM. | [10] |

| Pyroptosis Inhibition | PAMs, 3D4/21 cells, endothelial cells | 40 µM | Decreased rapid cell death induced by ApxI. | [2] |

| Western Blot Analysis | MDA-MB-231 (breast cancer) | 0, 20, 40, 80 µM | Dose-dependent decrease in Caspase-1 expression. | [11] |

In Vivo Applications

| Animal Model | Administration Route | Dosage | Application | Reference |

| Rat | Intracerebroventricular | 300 ng/rat | Neuroprotection in cerebral ischemia.[2][12] | [2][12] |

| Rat | Intraperitoneal | 12.5 µmol/kg | Reduced endotoxin-induced mortality. | [2] |

| Rat | Intracerebroventricular | 1 µ g/rat | Decreased protein levels of caspase-1, mature IL-1β/IL-18 in intracerebral hemorrhage. | [7][8] |

Signaling Pathway and Experimental Workflow

References

- 1. invivogen.com [invivogen.com]

- 2. glpbio.com [glpbio.com]

- 3. adooq.com [adooq.com]

- 4. The protease caspase-1: Activation pathways and functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Caspase 1 - Wikipedia [en.wikipedia.org]

- 6. selleckchem.com [selleckchem.com]

- 7. Ac-YVAD-CMK | IL Receptor | Caspase | Pyroptosis | TargetMol [targetmol.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Interleukin 1β-converting Enzyme Related Proteases/Caspases Are Involved in TRAIL-induced Apoptosis of Myeloma and Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the In Vivo Administration of Ac-YVAD-CMK

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation of a sterile solution of Ac-YVAD-CMK, a selective and irreversible inhibitor of caspase-1, for in vivo experimental use. Adherence to these protocols is critical to ensure the safety, efficacy, and reproducibility of your research findings.

Introduction

Ac-YVAD-CMK is a tetrapeptide chloromethylketone that acts as a potent inhibitor of caspase-1 (also known as Interleukin-1β Converting Enzyme or ICE).[1][2] By irreversibly binding to the active site of caspase-1, Ac-YVAD-CMK effectively blocks the proteolytic processing and activation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1][3][4] This inhibitory action makes Ac-YVAD-CMK a valuable tool for investigating the role of caspase-1 mediated inflammation in various pathological conditions, including neurodegenerative diseases, ischemic injury, and sepsis.[5][6][7][8]

Physicochemical Properties and Solubility

Proper handling and storage of Ac-YVAD-CMK are paramount to maintaining its stability and activity.

| Property | Value | Source |

| Molecular Formula | C24H33ClN4O8 | [1][2][3] |

| Molecular Weight | 541.0 g/mol | [1][2] |

| Appearance | Crystalline solid | [2] |

| Purity | ≥97% (UHPLC) | [1] |

| Solubility | DMSO: up to 100 mg/mL | [1][3] |

| DMF: 10 mg/mL | [2] | |

| PBS (pH 7.2): 0.25 mg/mL | [2] | |

| Water: Insoluble | [3] | |

| Ethanol: Insoluble | [3] |

Storage and Stability

To ensure the long-term efficacy of Ac-YVAD-CMK, it is essential to adhere to the following storage guidelines.

| Form | Storage Temperature | Stability | Source |

| Powder | -20°C | ≥ 4 years | [2][3] |

| Stock Solution in DMSO | -80°C | 1 year | [3] |

| -20°C | 1 month | [3] |

Note: It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[3] For in vivo experiments, it is best to prepare the working solution fresh on the day of use.[4]

In Vivo Dosing and Administration

The appropriate dosage and route of administration of Ac-YVAD-CMK will vary depending on the animal model and the specific research question. The following table summarizes dosages used in previously published studies.

| Animal Model | Dosage | Administration Route | Vehicle | Source |

| Rat | 300 ng/rat | Intracerebroventricular | 0.6% DMSO in saline | [5] |

| Rat | 1.25, 6.25, 12.5 µmol/kg | Intravenous | 2.8% DMSO in PBS | [9] |

| Mouse | 50 ng/mouse (low dose), 200 ng/mouse (high dose) | Intracerebroventricular | <0.2% DMSO in PBS | [10] |

| Mouse | 1.25, 6.25, 12.5 µmol/kg | Intraperitoneal | Not specified | [6] |

| Mouse | Not specified | Subcutaneous | Saline containing 0.2 mg/ml Ac-YVAD-CMK | [8] |

Signaling Pathway of Caspase-1 Inhibition

Ac-YVAD-CMK exerts its anti-inflammatory effects by inhibiting the caspase-1-mediated signaling pathway, which is a central component of the inflammasome.

Caption: Inhibition of the Caspase-1 signaling pathway by Ac-YVAD-CMK.

Experimental Protocol: Preparation of a Sterile Solution of Ac-YVAD-CMK for In Vivo Use

This protocol details the steps for preparing a sterile solution of Ac-YVAD-CMK suitable for in vivo administration. The procedure relies on aseptic technique and sterile filtration, as the peptide nature of Ac-YVAD-CMK makes it susceptible to degradation by heat-based sterilization methods such as autoclaving.

Materials:

-

Ac-YVAD-CMK powder

-

Sterile, pyrogen-free Dimethyl Sulfoxide (DMSO)

-

Sterile, pyrogen-free saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

-

Sterile, pyrogen-free microcentrifuge tubes

-

Sterile, disposable syringes (various sizes)

-

Sterile syringe filters (0.22 µm pore size, low protein binding, e.g., PVDF or PES)

-

Calibrated pipettes and sterile, pyrogen-free tips

-

Laminar flow hood or biological safety cabinet

-

Vortex mixer

Workflow for Sterile Solution Preparation:

Caption: Workflow for the sterile preparation of Ac-YVAD-CMK solution.

Procedure:

-

Aseptic Environment: Perform all steps in a laminar flow hood or biological safety cabinet that has been properly decontaminated. Use sterile labware and maintain aseptic technique throughout the procedure.

-

Prepare Stock Solution: a. Accurately weigh the required amount of Ac-YVAD-CMK powder into a sterile, pyrogen-free microcentrifuge tube. b. Add the appropriate volume of sterile, pyrogen-free DMSO to achieve a high-concentration stock solution (e.g., 50-100 mg/mL).[1][3] c. Vortex the tube until the Ac-YVAD-CMK is completely dissolved. The solution should be clear and free of particulates.

-

Prepare Working Solution: a. In a separate sterile tube, add the required volume of sterile, pyrogen-free saline or PBS for the final working solution. b. Carefully add the calculated volume of the Ac-YVAD-CMK stock solution to the saline or PBS. It is crucial to add the DMSO stock to the aqueous solution and not the other way around to prevent precipitation. c. Gently mix the solution by inverting the tube or by gentle vortexing. Ensure the final concentration of DMSO is compatible with the intended in vivo application (typically below 10%).[11][12]

-

Sterile Filtration: a. Draw the final working solution into a sterile syringe. b. Attach a sterile 0.22 µm syringe filter to the syringe. c. Carefully push the solution through the filter into a new sterile, pyrogen-free tube. This step will remove any potential microbial contamination.

-

Final Preparation and Storage: a. The sterile-filtered Ac-YVAD-CMK solution is now ready for in vivo use. It is recommended to use the solution immediately.[4] b. If not for immediate use, aliquot the sterile solution into smaller, single-use volumes in sterile, pyrogen-free tubes and store appropriately (e.g., at -20°C for short-term storage, though fresh preparation is ideal).

Quality Control

To ensure the quality and sterility of the prepared Ac-YVAD-CMK solution, consider the following quality control measures:

-

Visual Inspection: The final solution should be clear and free of any visible particulates or precipitates.

-

Sterility Testing: For critical applications, a small aliquot of the final solution can be cultured on appropriate microbiological media to confirm sterility.

-

Endotoxin Testing: Use an endotoxin detection assay to ensure the solution is pyrogen-free, especially for intravenous or intracerebroventricular administration.[1]

Safety Precautions

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling Ac-YVAD-CMK and DMSO.

-

DMSO can facilitate the absorption of chemicals through the skin. Handle with care.

-

Dispose of all waste materials in accordance with institutional guidelines for chemical and biohazardous waste.

By following these detailed application notes and protocols, researchers can confidently prepare sterile and effective solutions of Ac-YVAD-CMK for their in vivo studies, contributing to reliable and reproducible scientific outcomes.

References

- 1. invivogen.com [invivogen.com]

- 2. caymanchem.com [caymanchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The caspase-1 inhibitor AC-YVAD-CMK attenuates acute gastric injury in mice: involvement of silencing NLRP3 inflammasome activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ac-YVAD-cmk improves neurological function by inhibiting caspase-1-mediated inflammatory response in the intracerebral hemorrhage of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Caspase-1-Inhibitor AC-YVAD-CMK Inhibits Pyroptosis and Ameliorates Acute Kidney Injury in a Model of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Caspase-1-inhibitor ac-YVAD-cmk reduces LPS-lethality in rats without affecting haematology or cytokine responses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ac-YVAD-CMK Decreases Blood–Brain Barrier Degradation by Inhibiting Caspase-1 Activation of Interleukin-1β in Intracerebral Hemorrhage Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hope for vascular cognitive impairment: Ac-YVAD-cmk as a novel treatment against white matter rarefaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Application Notes: Detecting Caspase-1 Activity Using the Selective Inhibitor Ac-YVAD-CMK in Western Blot Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction Caspase-1, formerly known as Interleukin-1 Converting Enzyme (ICE), is a pivotal cysteine protease in the innate immune system.[1] It is activated within multi-protein complexes called inflammasomes, which assemble in response to pathogenic and endogenous danger signals.[2][3] Once activated, caspase-1 mediates the proteolytic cleavage of pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, active forms.[1][2] Additionally, active caspase-1 cleaves Gasdermin D (GSDMD), leading to the formation of membrane pores and a pro-inflammatory form of programmed cell death known as pyroptosis.[1][3]

Ac-YVAD-CMK (Acetyl-Tyrosyl-Valyl-Alanyl-Aspartyl-chloromethyl ketone) is a potent, irreversible, and selective inhibitor of caspase-1.[1][4] It is a tetrapeptide based on the caspase-1 recognition sequence in pro-IL-1β.[1] Due to its specificity, Ac-YVAD-CMK is an invaluable tool for investigating the role of caspase-1 in inflammatory pathways. This document provides detailed protocols and application notes for using Ac-YVAD-CMK as a negative control in Western blot experiments to confirm caspase-1-dependent signaling events.

Mechanism of Action Ac-YVAD-CMK functions as an irreversible inhibitor by covalently binding to the active site of caspase-1. The chloromethyl ketone (CMK) group reacts with the cysteine residue in the catalytic site of the enzyme, thereby permanently inactivating it. This prevents the autoproteolytic cleavage of pro-caspase-1 into its active p20 and p10 subunits and halts the subsequent processing of its downstream substrates.

Caption: Logical flow of Ac-YVAD-CMK irreversibly inhibiting caspase-1.

Experimental Workflow

The general workflow for using Ac-YVAD-CMK to validate caspase-1 activity involves treating cells with an inflammasome activator in the presence or absence of the inhibitor. The resulting cell lysates are then analyzed by Western blot to detect changes in the levels of cleaved caspase-1 and its substrates.

Caption: Overview of the experimental workflow for assessing caspase-1 activity.

Experimental Protocols

Protocol 1: Cell Treatment and Lysate Preparation

This protocol is a general guideline and should be optimized for specific cell types and experimental conditions.

Materials:

-

Cells (e.g., murine bone marrow-derived macrophages, THP-1 cells)

-

Cell culture medium

-

Lipopolysaccharide (LPS) for priming (if required)

-

Inflammasome activator (e.g., ATP, Nigericin, MSU crystals)

-

Ac-YVAD-CMK (Stock solution typically 50 mg/ml in DMSO)[1]

-

Vehicle control (DMSO)

-

Ice-cold PBS

-

RIPA Lysis Buffer (or other suitable lysis buffer) supplemented with protease and phosphatase inhibitors

Procedure:

-

Cell Seeding: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.

-

Priming (for NLRP3 inflammasome): For many cell types, a priming signal is required to induce the expression of pro-IL-1β. Treat cells with LPS (e.g., 0.5-1 µg/mL) for 3-4 hours.

-

Inhibitor Pre-treatment:

-

Dilute Ac-YVAD-CMK stock solution to the desired final concentration (typically 0.1–30 µg/ml) in fresh cell culture medium.[1]

-

Aspirate the priming medium and add the medium containing Ac-YVAD-CMK to the treatment wells.

-

To the control wells, add medium containing an equivalent concentration of DMSO (vehicle).

-

Incubate for 1 hour at 37°C.

-

-

Inflammasome Activation: Add the inflammasome activator (e.g., 5 mM ATP for 30-60 min, 10 µM Nigericin for 30-60 min) directly to the wells containing the inhibitor or vehicle.

-

Cell Lysis:

-

Lysate Clarification: Centrifuge the lysate at 12,000-16,000 x g for 15-20 minutes at 4°C to pellet cell debris.[5][6]

-

Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.

-

Sample Preparation: Mix the lysate with an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[6] Samples are now ready for SDS-PAGE or can be stored at -80°C.

Protocol 2: Western Blotting

Procedure:

-

SDS-PAGE: Load equal amounts of protein (typically 20-30 µg) from each sample into the wells of an SDS-polyacrylamide gel.[7] The gel percentage should be chosen based on the molecular weight of the target proteins (e.g., a 12-15% gel can resolve both pro-caspase-1 and its cleaved fragments).

-

Electrophoretic Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[6]

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 3-5% BSA in TBST) to prevent non-specific antibody binding.[6][7]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.[8]

-

Anti-Caspase-1: Detects pro-caspase-1 (~45 kDa) and the cleaved p20 subunit (~20 kDa). The appearance of the p20 band is a direct marker of caspase-1 activation.

-

Anti-IL-1β: Detects pro-IL-1β (~31 kDa) and the mature, cleaved form (~17 kDa).

-

Anti-GSDMD: Detects full-length GSDMD (~53 kDa) and the cleaved N-terminal fragment (~30 kDa).

-

Loading Control (e.g., Anti-β-actin, Anti-GAPDH): To ensure equal protein loading across lanes.

-

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.[8]

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

-

Washing: Repeat the washing step as described above.

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system or X-ray film.[6]

-

Analysis: Quantify band intensities using densitometry software. Normalize the intensity of target proteins to the loading control. The key comparison is between the vehicle-treated/stimulated group and the Ac-YVAD-CMK-treated/stimulated group.

Data Interpretation and Expected Results

In a successful experiment, Western blot analysis will show that inflammasome stimulation in the vehicle-treated group leads to the appearance of cleaved caspase-1 (p20), mature IL-1β (p17), and cleaved GSDMD. In contrast, pre-treatment with Ac-YVAD-CMK should significantly reduce or completely abolish the appearance of these cleaved products, demonstrating that their generation is dependent on caspase-1 activity.

| Protein Target | Expected Result (Stimulated + Vehicle) | Expected Result (Stimulated + Ac-YVAD-CMK) |

| Pro-Caspase-1 (~45 kDa) | Band present | Band present |

| Cleaved Caspase-1 (p20) | Strong band appears | Band is absent or significantly reduced[9] |

| Pro-IL-1β (~31 kDa) | Band present (often increased by priming) | Band present |

| Mature IL-1β (~17 kDa) | Strong band appears | Band is absent or significantly reduced[10] |

| Full-Length GSDMD (~53 kDa) | Band present | Band present |

| Cleaved GSDMD-NT (~30 kDa) | Band appears | Band is absent or significantly reduced[10] |

| Loading Control (~42 kDa) | Band present | Band present |

Quantitative Data Summary

The following tables summarize quantitative data from published studies, illustrating the inhibitory effect of Ac-YVAD-CMK on caspase-1 and related inflammatory markers.

Table 1: Effect of Ac-YVAD-CMK on Caspase-1 Activity and Cytokine Levels Data adapted from a study on cerebral ischemia in rats.[11]

| Parameter | Control (Ischemia + Vehicle) | Treated (Ischemia + Ac-YVAD-CMK) | % Reduction |

| Caspase-1 Activity | 100 ± 20.3% | 3.4 ± 10.4% | ~96.6% |

| Caspase-3 Activity | 100 ± 30.3% | 13.2 ± 9.5% | ~86.8% |

| IL-1β Brain Levels | 100% (relative value) | ~39.5% of control | ~60.5% |

| TNF-α Brain Levels | 100% (relative value) | ~51.9% of control | ~48.1% |

Table 2: Effect of Ac-YVAD-CMK on Protein Expression in Sepsis-Induced Kidney Injury Relative protein expression levels determined by Western blot densitometry. Data from a study in a mouse model of sepsis.[10]

| Protein | CLP Group (Sepsis) | AC-YVAD-CMK Group (Sepsis + Inhibitor) |

| Caspase-1 | Significantly Increased vs. Control | Significantly Reduced vs. CLP Group |

| NLRP-1 | Significantly Increased vs. Control | Significantly Reduced vs. CLP Group |

| IL-1β | Significantly Increased vs. Control | Significantly Reduced vs. CLP Group |

| IL-18 | Significantly Increased vs. Control | Significantly Reduced vs. CLP Group |

Caspase-1 Signaling Pathway

The diagram below illustrates the canonical inflammasome signaling pathway, highlighting the central role of caspase-1 and the point of inhibition by Ac-YVAD-CMK.

Caption: The inflammasome pathway leading to inflammation and pyroptosis.

References

- 1. invivogen.com [invivogen.com]

- 2. The Inflammasome: A Caspase-1 Activation Platform Regulating Immune Responses and Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inflammasome - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. origene.com [origene.com]

- 6. bio-rad.com [bio-rad.com]

- 7. docs.abcam.com [docs.abcam.com]

- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 9. The caspase-1 inhibitor AC-YVAD-CMK attenuates acute gastric injury in mice: involvement of silencing NLRP3 inflammasome activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Caspase-1-Inhibitor AC-YVAD-CMK Inhibits Pyroptosis and Ameliorates Acute Kidney Injury in a Model of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Ac-YVAD-CMK in Primary Neuron Culture Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction